molecular formula C15H10BrClN2O2S B286270 (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one

Cat. No. B286270
M. Wt: 397.7 g/mol
InChI Key: BJGCVQOBRVGHAW-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thiazole derivative that exhibits a unique combination of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one can modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cancer development. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one is its broad spectrum of biological activities. This makes it a versatile compound that can be used for the treatment of various diseases. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the development of novel drug delivery systems that can enhance the pharmacokinetic properties of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one involves the reaction of 4-chloro-3-methylaniline with 5-bromofuran-2-carboxaldehyde in the presence of a base to yield the corresponding Schiff base. The Schiff base is then reacted with 2-bromoacetophenone and potassium thiocyanate to produce the final product.

Scientific Research Applications

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. Additionally, this compound has been found to possess antimicrobial and antifungal properties.

properties

Molecular Formula

C15H10BrClN2O2S

Molecular Weight

397.7 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C15H10BrClN2O2S/c1-8-6-9(2-4-11(8)17)18-15-19-14(20)12(22-15)7-10-3-5-13(16)21-10/h2-7H,1H3,(H,18,19,20)/b12-7+

InChI Key

BJGCVQOBRVGHAW-KPKJPENVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC(=O)/C(=C\C3=CC=C(O3)Br)/S2)Cl

SMILES

CC1=C(C=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(O3)Br)S2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(O3)Br)S2)Cl

Origin of Product

United States

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